Welcome to the BenchChem Online Store!
molecular formula C6H8N2O B151224 (2-Methylpyrimidin-5-yl)methanol CAS No. 2239-83-0

(2-Methylpyrimidin-5-yl)methanol

Cat. No. B151224
M. Wt: 124.14 g/mol
InChI Key: HOBMGFDJYBEWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08076345B2

Procedure details

A solution of 2-methylpyrimidine-5-carbaldehyde (6.48 g, 53.1 mmol) in methanol (320 mL) was cooled to 0° C. and treated with sodium tetrahydroborate (2.9 g, 77 mmol). After 30 min, the reaction was treated with H2O (50 mL) and extracted with EtOAc (250 mL×15). The organic layers were combined and dried over MgSO4 and concentrated to yield a white solid.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][N:3]=1.[BH4-].[Na+].O>CO>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C=O
Name
Quantity
320 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (250 mL×15)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=NC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.